molecular formula C18H20N2O B3050081 (S)-3-(Dibenzylamino)pyrrolidin-2-one CAS No. 235425-03-3

(S)-3-(Dibenzylamino)pyrrolidin-2-one

Cat. No. B3050081
M. Wt: 280.4 g/mol
InChI Key: MTHOAZGOLXISIQ-KRWDZBQOSA-N
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Description

Synthesis Analysis

Several synthetic routes exist for the preparation of this compound. Notably, a microfluidic synthesis has been developed via photoinduced organocatalyzed three-component cyclization . This green and efficient reaction involves styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions. Importantly, this process can be carried out without using a metal catalyst .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

(S)-3-(Dibenzylamino)pyrrolidin-2-one is involved in various chemical synthesis processes and structural analyses. For example, it participates in the aminolysis of chiral tetra-aminocyclotriphosphazene, leading to derivatives with bis, tris, and tetrakis-pyrrolidino substitution, showcasing its utility in creating complex phosphazene compounds with potential applications in materials science and catalysis (Uslu, 2005). The compound also plays a role in the synthesis of anti-inflammatory agents by serving as a precursor or structural motif in compounds evaluated for their therapeutic potentials (Ikuta et al., 1987).

Molecular Dynamics and Conformation Studies

(S)-3-(Dibenzylamino)pyrrolidin-2-one is used in studies exploring molecular dynamics and conformations. Research on compounds containing dibenzylamino groups, such as pyrrolidin-2-ones, has revealed insights into preferred molecular conformations, which are crucial for understanding the reactivity and interaction of such molecules with biological targets (Razenberg et al., 1984). These studies aid in designing more effective molecules for pharmaceutical applications by optimizing their molecular geometry for target binding.

Catalysis and Organic Transformations

This compound is also involved in catalytic processes and organic transformations, contributing to the development of new synthetic methodologies. For instance, research into anionic cyclizations to pyrrolidines showcases the utility of related compounds in synthesizing pyrrolidine derivatives with high selectivity, which are valuable intermediates in organic synthesis (Coldham et al., 1997). Such methodologies are fundamental in constructing complex organic molecules for pharmaceuticals and materials science.

Future Directions

: Wei, M., Zhang, J., Liu, C., He, W., Wang, T., Yang, X., Yang, Z., Fang, Z., & Guo, K. (2021). Microfluidic synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters and primary amines. Organic & Biomolecular Chemistry, 19(29), 6318–6324. Link

properties

IUPAC Name

(3S)-3-(dibenzylamino)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c21-18-17(11-12-19-18)20(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,19,21)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHOAZGOLXISIQ-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)[C@H]1N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454411
Record name (3S)-3-(Dibenzylamino)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(Dibenzylamino)pyrrolidin-2-one

CAS RN

235425-03-3
Record name (3S)-3-(Dibenzylamino)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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